molecular formula C11H15NO2 B13648085 (S)-3-(3-Methoxyphenyl)morpholine

(S)-3-(3-Methoxyphenyl)morpholine

Cat. No.: B13648085
M. Wt: 193.24 g/mol
InChI Key: CSSLIURVOZXHCT-LLVKDONJSA-N
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Description

(S)-3-(3-Methoxyphenyl)morpholine is a chiral morpholine derivative with the molecular formula C₁₁H₁₅NO₂ (M.W. 193.24) . Its structure features a morpholine ring substituted at the 3-position with a 3-methoxyphenyl group. The S-configuration at the chiral center confers stereoselectivity, making it valuable in asymmetric synthesis and pharmaceutical applications. This compound is primarily used as an intermediate in drug development, particularly for targeting neurological and oncological pathways due to its ability to modulate receptor interactions through hydrogen bonding and steric effects .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(3S)-3-(3-methoxyphenyl)morpholine

InChI

InChI=1S/C11H15NO2/c1-13-10-4-2-3-9(7-10)11-8-14-6-5-12-11/h2-4,7,11-12H,5-6,8H2,1H3/t11-/m1/s1

InChI Key

CSSLIURVOZXHCT-LLVKDONJSA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@H]2COCCN2

Canonical SMILES

COC1=CC=CC(=C1)C2COCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(3-Methoxyphenyl)morpholine typically involves the reaction of 3-methoxyphenylamine with an appropriate morpholine derivative under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which ensures the formation of the desired product with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for yield and purity, often incorporating advanced purification techniques such as chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(3-Methoxyphenyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form different morpholine derivatives.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzaldehyde, while reduction can produce various morpholine derivatives.

Scientific Research Applications

(S)-3-(3-Methoxyphenyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-(3-Methoxyphenyl)morpholine involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine Derivatives with Aromatic Substitutions

(a) Positional Isomer: (S)-3-(4-Methoxyphenyl)morpholine
  • Structural Difference : The methoxy group is in the para position on the phenyl ring instead of meta .
  • Solubility: The para isomer has a solubility profile requiring storage at room temperature (RT), while the meta isomer’s solubility data remain less documented .
  • Applications : Both isomers are used in medicinal chemistry, but the meta-substituted derivative may exhibit distinct pharmacokinetic properties due to steric hindrance differences.
(b) Halogenated Derivative: 3-(3-Bromophenyl)morpholine
  • Structural Difference : A bromine atom replaces the methoxy group.
  • Impact: Reactivity: Bromine’s electron-withdrawing nature increases electrophilicity, making the compound more reactive in cross-coupling reactions .
(c) Non-Substituted Analog: (S)-3-Phenylmorpholine
  • Structural Difference : Lacks the methoxy group.
  • Impact :
    • Lipophilicity : Reduced polarity increases membrane permeability, favoring CNS-targeting applications (e.g., antidepressants) .
    • Synthesis : Prepared via N-dynamic disassembly-recombination, differing from the methoxy derivative’s multi-step acylation and reduction route .

Morpholine Derivatives with Aliphatic Substituents

(a) (S)-3-(Methoxymethyl)morpholine HCl
  • Structural Difference : A methoxymethyl group replaces the 3-methoxyphenyl moiety.
  • Impact: Polarity: Increased hydrophilicity due to the aliphatic chain enhances solubility in aqueous media, critical for intravenous drug formulations . Market Trends: This derivative has significant industrial demand, with a projected market growth rate of 6.5% (2020–2025), reflecting broader applications in agrochemicals .
(b) 3S-3-Methylmorpholine
  • Structural Difference : A methyl group replaces the aromatic substituent.
  • Impact :
    • Steric Effects : Compact substituent reduces steric hindrance, favoring applications in catalysis and asymmetric synthesis .
    • Chirality : Both (S)-3-methyl and (S)-3-(3-methoxyphenyl) derivatives are chiral, but the methyl analog lacks aromatic interactions, limiting its use in receptor-targeted drug design .

Functionalized Morpholine Derivatives

(a) (S)-3-(Hydroxymethyl)morpholine
  • Structural Difference : Hydroxymethyl group instead of methoxyphenyl.
  • Impact: Hydrogen Bonding: The hydroxyl group enables stronger hydrogen bonding, improving interactions with polar enzyme active sites . Synthesis: Synthesized via serinol-derived intermediates, contrasting with the methoxyphenyl derivative’s reliance on aromatic substitution .
(b) 4-[(2-Fluoro-3-methoxyphenyl)methyl]morpholine
  • Structural Difference : Combines fluorine and methoxy groups on a benzyl-morpholine scaffold.
  • Impact: Bioactivity: Fluorine’s electronegativity enhances metabolic stability, while the methoxy group contributes to receptor selectivity, suggesting superior pharmacokinetics compared to non-fluorinated analogs .

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